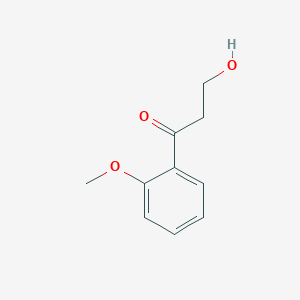![molecular formula C22H17NO B12608094 (10E)-10-[(2,6-Dimethylphenyl)imino]phenanthren-9(10H)-one CAS No. 918540-81-5](/img/structure/B12608094.png)
(10E)-10-[(2,6-Dimethylphenyl)imino]phenanthren-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(10E)-10-[(2,6-Dimethylphenyl)imino]phenanthren-9(10H)-one is a synthetic organic compound that belongs to the class of imines This compound is characterized by the presence of a phenanthrene backbone with an imino group attached to the 10th position, and a 2,6-dimethylphenyl group attached to the imino nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (10E)-10-[(2,6-Dimethylphenyl)imino]phenanthren-9(10H)-one typically involves the condensation of 2,6-dimethylaniline with phenanthrene-9,10-dione. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(10E)-10-[(2,6-Dimethylphenyl)imino]phenanthren-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitroso compound.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The phenanthrene backbone can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids, such as sulfuric acid or nitric acid, and elevated temperatures.
Major Products Formed
Oxidation: Oxime or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenanthrene derivatives, depending on the specific electrophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use as a probe for studying biological processes involving imine-containing compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Potential use in the development of new materials, such as organic semiconductors or dyes.
Mécanisme D'action
The mechanism of action of (10E)-10-[(2,6-Dimethylphenyl)imino]phenanthren-9(10H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. Additionally, the phenanthrene backbone may interact with hydrophobic regions of proteins or cell membranes, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(10E)-10-[(2,4-Dimethylphenyl)imino]phenanthren-9(10H)-one: Similar structure but with different substitution pattern on the phenyl group.
(10E)-10-[(2,6-Dimethylphenyl)imino]anthracen-9(10H)-one: Similar structure but with an anthracene backbone instead of phenanthrene.
Uniqueness
(10E)-10-[(2,6-Dimethylphenyl)imino]phenanthren-9(10H)-one is unique due to its specific substitution pattern and the presence of both the phenanthrene backbone and the imine group. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for further study and application.
Propriétés
Numéro CAS |
918540-81-5 |
|---|---|
Formule moléculaire |
C22H17NO |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
10-(2,6-dimethylphenyl)iminophenanthren-9-one |
InChI |
InChI=1S/C22H17NO/c1-14-8-7-9-15(2)20(14)23-21-18-12-5-3-10-16(18)17-11-4-6-13-19(17)22(21)24/h3-13H,1-2H3 |
Clé InChI |
RWGODCRDQRAIRK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)N=C2C3=CC=CC=C3C4=CC=CC=C4C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B12608032.png)
![3-Buten-2-one, 3-[(2-fluorophenyl)hydroxymethyl]-](/img/structure/B12608033.png)
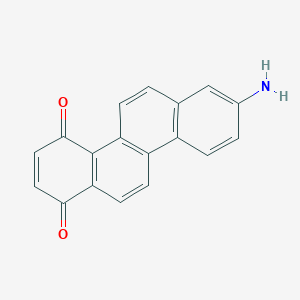
![6-[4-(Dimethylamino)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608044.png)

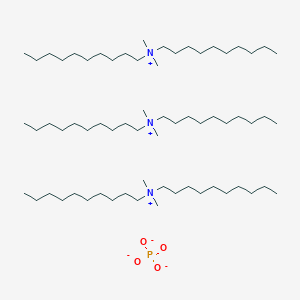
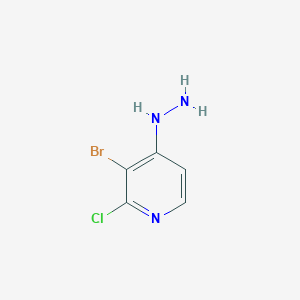


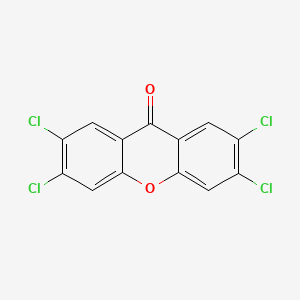
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide](/img/structure/B12608074.png)

![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-pyrimidinyl)-](/img/structure/B12608080.png)
